molecular formula C13H29N3 B090949 Dodecylguanidine CAS No. 112-65-2

Dodecylguanidine

Cat. No.: B090949
CAS No.: 112-65-2
M. Wt: 227.39 g/mol
InChI Key: HILAYQUKKYWPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecylguanidine is an organic compound belonging to the guanidine family. It is characterized by a long alkyl chain attached to a guanidine group. This compound is known for its antimicrobial properties and is commonly used in various industrial applications, including as a preservative and disinfectant.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecylguanidine is typically synthesized from dodecylamine, cyanamide, and acetic acid. The process involves a nucleophilic addition reaction between dodecylamine and cyanamide under acidic conditions, followed by neutralization with acetic acid to form the corresponding guanidine salt . The reaction can be represented as follows:

C12H25NH2+NH2CNC12H25NHCNH2C12H25NHCNH2HCl\text{C}_{12}\text{H}_{25}\text{NH}_2 + \text{NH}_2\text{CN} \rightarrow \text{C}_{12}\text{H}_{25}\text{NHCNH}_2 \rightarrow \text{C}_{12}\text{H}_{25}\text{NHCNH}_2\text{HCl} C12​H25​NH2​+NH2​CN→C12​H25​NHCNH2​→C12​H25​NHCNH2​HCl

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction is typically carried out in an inert solvent to control the reaction conditions and ensure high yield .

Chemical Reactions Analysis

Types of Reactions: Dodecylguanidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The guanidine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly used.

Major Products:

    Oxidation: this compound oxides.

    Reduction: Dodecylamines.

    Substitution: Various substituted guanidines.

Scientific Research Applications

Dodecylguanidine has a wide range of applications in scientific research, including:

Mechanism of Action

Dodecylguanidine exerts its antimicrobial effects through a dual mechanism:

Comparison with Similar Compounds

Uniqueness: Dodecylguanidine is unique due to its long alkyl chain, which enhances its lipophilicity and allows it to effectively interact with and disrupt microbial cell membranes. This property makes it particularly effective against biofilms and resistant bacterial strains .

Properties

IUPAC Name

2-dodecylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N3/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H4,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILAYQUKKYWPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13590-97-1 (mono-hydrochloride), 2439-10-3 (monoacetate)
Record name Dodine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8041907
Record name 1-Dodecylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112-65-2
Record name Dodecylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dodecylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DODECYLGUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNB1NU2RGG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecylguanidine
Reactant of Route 2
Reactant of Route 2
Dodecylguanidine
Reactant of Route 3
Reactant of Route 3
Dodecylguanidine
Reactant of Route 4
Reactant of Route 4
Dodecylguanidine
Reactant of Route 5
Dodecylguanidine
Reactant of Route 6
Dodecylguanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.